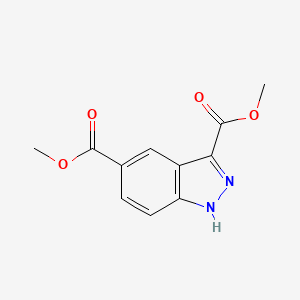![molecular formula C52H53BN2O5P+ B12953330 (4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a spiro structure, a piperazine ring, and a triphenylphosphonium moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro structure: This step involves the reaction of isobenzofuran derivatives with appropriate reagents to form the spiro[isobenzofuran-1,9’-xanthen] core.
Introduction of the dioxaborolan group: The dioxaborolan group is introduced through a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Attachment of the piperazine ring: The piperazine ring is incorporated via nucleophilic substitution reactions.
Formation of the triphenylphosphonium moiety: The final step involves the quaternization of triphenylphosphine with an appropriate alkylating agent to form the triphenylphosphonium group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for key reactions.
化学反応の分析
Types of Reactions
The compound (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The presence of the spiro structure and the piperazine ring allows for oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the oxo group, resulting in the formation of reduced products.
Substitution: The piperazine ring and the triphenylphosphonium moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the spiro[isobenzofuran-1,9’-xanthen] core, which exhibits strong fluorescence properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in targeting specific cellular pathways. The triphenylphosphonium moiety is known to facilitate the delivery of the compound to mitochondria, making it a candidate for mitochondrial-targeted therapies.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety facilitates the compound’s accumulation in mitochondria, where it can exert its effects by modulating mitochondrial function. The spiro structure and the piperazine ring contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triphenylphosphonium moiety enhances its mitochondrial targeting capability, setting it apart from other similar compounds.
特性
分子式 |
C52H53BN2O5P+ |
|---|---|
分子量 |
827.8 g/mol |
IUPAC名 |
4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium |
InChI |
InChI=1S/C52H53BN2O5P/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3/q+1 |
InChIキー |
OWJUIOMCBIODRN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


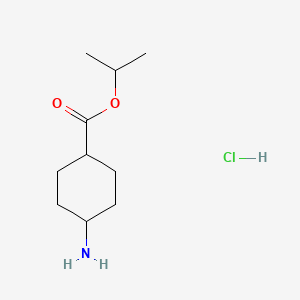
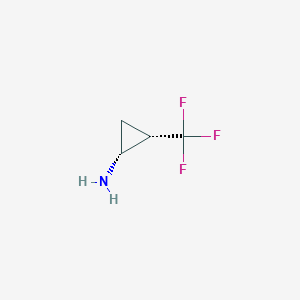
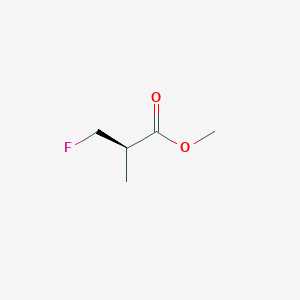
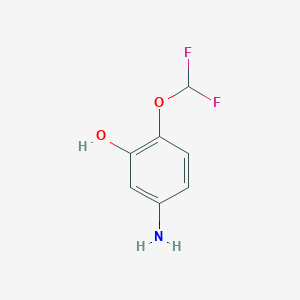
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

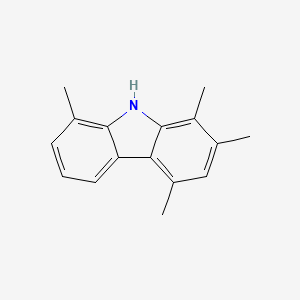
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
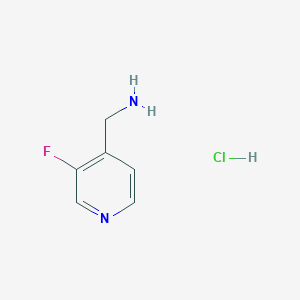

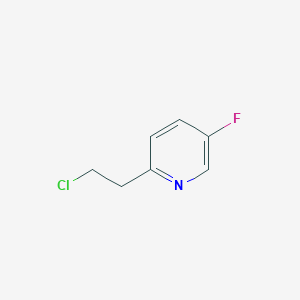
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
